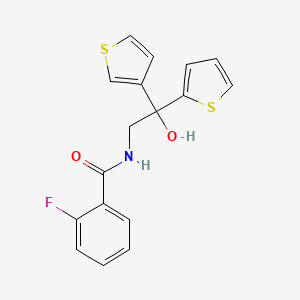

2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S2/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,21H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMDRWBEJIPHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorinated benzamide core and thiophene rings. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structural configuration includes:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Hydroxyethyl Group : May improve solubility and hydrogen bonding capabilities.

- Thiophene Rings : Known for their electronic properties, influencing biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of medicinal applications. The compound's interactions with biological macromolecules are crucial for understanding its mechanisms of action.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

-

Inhibition of Enzyme Activity :

- Preliminary studies suggest that the compound may interact with specific enzymes, modulating their activity, which could be relevant for therapeutic applications in cancer treatment.

Synthesis

The synthesis of this compound typically involves several key steps:

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Formation of Thiophene Derivative | Utilizes methods like the Gewald reaction to synthesize thiophene rings. |

| Introduction of Hydroxyethyl Group | Achieved via nucleophilic substitution reactions. |

| Benzamide Core Formation | Reacts fluorobenzoyl chloride with amine derivatives under basic conditions. |

Research Applications

The unique structural features of this compound make it a promising candidate for various research applications:

- Medicinal Chemistry : Exploration as a drug candidate due to its potential anticancer properties.

- Material Science : Applications in organic semiconductors and light-emitting diodes due to the thiophene ring system.

- Biological Studies : Investigating interactions with biological targets to elucidate mechanisms of action.

Scientific Research Applications

Research indicates that 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide may exhibit significant biological activity:

- Enzyme Interaction : The compound's structure suggests potential interactions with specific enzymes or receptors, which could modulate their activity.

- Antioxidant Properties : Studies have shown that thiophene derivatives can exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

- Antitumor Activity : Preliminary evaluations indicate that compounds derived from similar structures possess antitumor properties, highlighting the potential of this compound in cancer research .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant properties of thiophene derivatives, revealing that compounds with similar structural features to this compound exhibited significant inhibition of lipid peroxidation .

- Antibacterial Activity : Research into thiophene derivatives has shown promising antibacterial effects against various pathogens, suggesting that this compound may also possess similar properties .

Material Science Applications

The unique structural characteristics of this compound lend themselves to applications in materials science:

Conductive Polymers

Thiophene-based compounds are known for their electrical conductivity, making them suitable for use in organic electronics and conductive polymers. The incorporation of this compound into polymer matrices could enhance their electrical properties.

Dyes and Sensors

The distinct colorimetric properties of thiophene derivatives enable their use as dyes in various applications, including textiles and biological imaging. Additionally, they can be utilized in the development of sensors due to their ability to interact with specific analytes.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzamide core via coupling of 2-fluorobenzoyl chloride with a hydroxyethylamine intermediate.

- Step 2: Introduction of thiophene moieties through nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 0–60°C) and inert atmospheres.

- Step 3: Purification via column chromatography or recrystallization using solvents like dichloromethane or ethyl acetate .

Key challenges include steric hindrance from dual thiophene groups, requiring optimized stoichiometry and reaction times .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography: For resolving 3D molecular geometry and hydrogen-bonding networks using software like SHELXL .

- Density Functional Theory (DFT): B3LYP/6-31G(d) functional to predict electronic properties and validate experimental data .

Advanced: How can DFT be applied to predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP hybrid functional) assess:

- Frontier Molecular Orbitals (HOMO/LUMO): To predict charge transfer and redox behavior.

- Electrostatic Potential (ESP): Maps reactive sites for nucleophilic/electrophilic attacks.

- Thermochemical Accuracy: Atomization energies and ionization potentials are computed with <3 kcal/mol deviation from experimental data . Adjustments to exchange-correlation functionals may resolve discrepancies with experimental kinetics .

Advanced: How to resolve discrepancies between computational and experimental reactivity data?

- Functional Selection: Test hybrid functionals (e.g., M06-2X) for improved accuracy in transition-state modeling.

- Solvent Effects: Include polarizable continuum models (PCM) to account for solvation.

- Benchmarking: Compare computed activation energies with experimental Arrhenius plots .

Basic: What purification techniques are optimal post-synthesis?

- Recrystallization: Use solvent pairs like hexane/ethyl acetate to isolate high-purity crystals.

- Flash Chromatography: Employ silica gel with gradients of polar/non-polar solvents (e.g., 5–20% EtOAc in hexane) .

Advanced: Designing SAR studies for biological potential evaluation

- In Vitro Assays: Conduct enzyme inhibition (e.g., kinase assays) or cellular viability tests (MTT assay) to screen activity.

- Computational Docking: Use AutoDock Vina to model interactions with targets like GPCRs or ion channels.

- Modification Strategies: Vary thiophene substituents or fluorobenzamide groups to assess pharmacophore contributions .

Advanced: Challenges in multi-step synthesis: Stereochemistry and functional group compatibility

- Steric Effects: Dual thiophene groups hinder amide bond formation; use coupling agents like HATU for efficiency.

- Protecting Groups: Temporarily mask hydroxyl groups with TBSCl to prevent side reactions.

- Temperature Control: Maintain <40°C during thiophene coupling to avoid decomposition .

Basic: Solvent and catalyst selection for synthesis

- Solvents: Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Catalysts: Triethylamine or DMAP for acylations; palladium catalysts for cross-couplings .

Advanced: Impact of dual thiophene substituents on electronic structure

- Conjugation Effects: Thiophene rings enhance π-electron delocalization, lowering HOMO-LUMO gaps by ~0.5 eV (DFT data) .

- Intermolecular Interactions: Sulfur atoms participate in CH-π and S···S interactions, stabilizing crystal packing .

Advanced: Analyzing hydrogen bonding in crystal structures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.